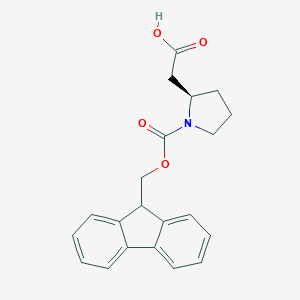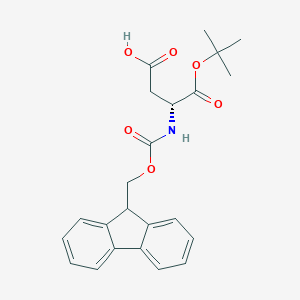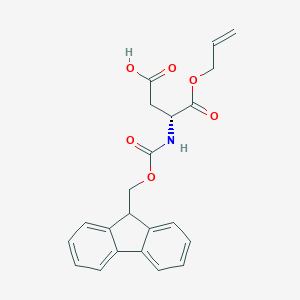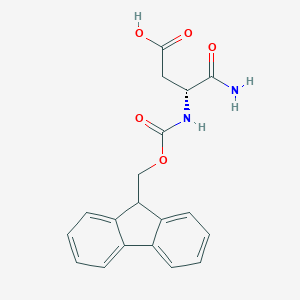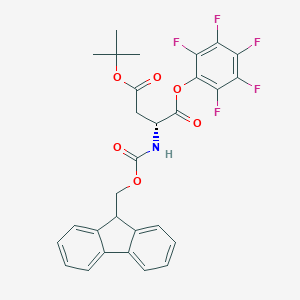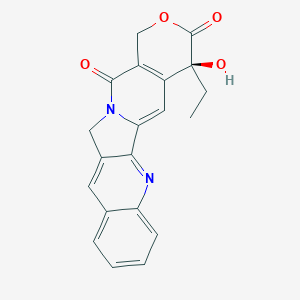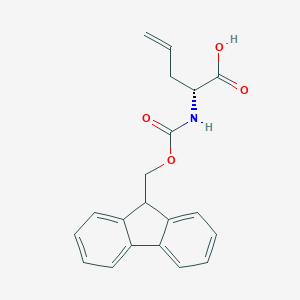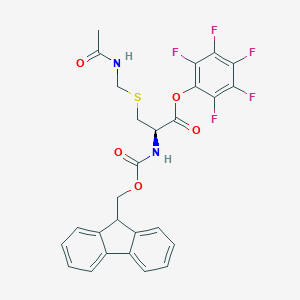
Fmoc-Cys(Acm)-OPfp
概要
説明
Fmoc-Cys(Acm)-OPfp: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the acetamidomethyl (Acm) group at the thiol side chain. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
科学的研究の応用
Chemistry: Fmoc-Cys(Acm)-OPfp is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of cysteine residues in a protected form, facilitating the synthesis of peptides with multiple disulfide bonds.
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based active pharmaceutical ingredients (APIs).
作用機序
Target of Action
Fmoc-Cys(Acm)-OPfp is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid cysteine in a peptide chain. The compound is designed to protect the thiol group of the cysteine residue during peptide synthesis .
Mode of Action
The compound this compound operates by protecting the cysteine residue during the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of the peptide without unwanted side reactions. Once the peptide synthesis is complete, the protective groups can be removed to reveal the functional groups of the cysteine residue .
Biochemical Pathways
The use of this compound is integral to the biochemical pathway of solid-phase peptide synthesis (SPPS). In this pathway, the compound allows for the sequential addition of amino acids to a growing peptide chain. The protective groups ensure that the peptide chain only grows at the desired points, preventing branching or other unwanted reactions .
Pharmacokinetics
The compound’s stability, reactivity, and the ease with which the protective groups can be added and removed are crucial for its effectiveness in peptide synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is stable under typical laboratory conditions, but the process of adding and removing the protective groups requires specific conditions. For example, the Fmoc group is typically removed using a base, while the Acm group can be removed using reagents such as silver ions or iodine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reagents .
Safety and Hazards
将来の方向性
The use of “Fmoc-Cys(Acm)-OPfp” and similar compounds is likely to continue to be an important area of research in peptide and protein science . The development of new protecting groups and strategies for their removal is a particularly active area of research, with the goal of facilitating the synthesis of increasingly complex peptides and proteins .
生化学分析
Biochemical Properties
Fmoc-Cys(Acm)-OPfp plays a crucial role in the synthesis of peptides with disulfide bridges . The Acm group can be removed, and the disulfide bond formed simultaneously by using iodine . This compound interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving bond formation and breakage.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It participates in bond formation during the synthesis process, contributing to the structure of the resulting peptide . The Fmoc group provides protection during synthesis, while the Acm group facilitates the formation of disulfide bridges .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under typical storage conditions . Over time, it can participate in multiple rounds of peptide synthesis. The long-term effects on cellular function would be determined by the specific peptides or proteins that it helps synthesize.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate peptide bond formation. The specific metabolic flux or metabolite levels influenced by this compound would depend on the particular peptides or proteins being synthesized.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Acm)-OPfp typically involves the following steps:
Protection of Cysteine: The cysteine amino acid is first protected at the amino terminus with the Fmoc group and at the thiol side chain with the Acm group.
Activation of Carboxyl Group: The carboxyl group of the protected cysteine is then activated using pentafluorophenol (Pfp) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine are protected and activated using automated peptide synthesizers.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: Fmoc-Cys(Acm)-OPfp undergoes substitution reactions where the pentafluorophenyl ester reacts with nucleophiles, such as amines, to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Acm group can be removed using iodine or mercury acetate.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Acm Deprotection: Iodine in acetic acid or mercury acetate in aqueous solution is used to remove the Acm group.
Major Products Formed: The major products formed from these reactions are peptides with free amino and thiol groups, which can further react to form disulfide bonds or other modifications.
類似化合物との比較
Fmoc-Cys(Trt)-OH: This compound uses the trityl (Trt) group to protect the thiol group instead of the Acm group.
Fmoc-Cys(tBu)-OH: This compound uses the tert-butyl (tBu) group for thiol protection.
Fmoc-Cys(Mmt)-OH: This compound uses the monomethoxytrityl (Mmt) group for thiol protection.
Uniqueness: Fmoc-Cys(Acm)-OPfp is unique due to the use of the Acm group for thiol protection, which provides stability under acidic conditions and can be selectively removed without affecting other protecting groups. The pentafluorophenyl ester activation also offers high reactivity, making it suitable for efficient peptide synthesis.
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRDSKMJYQOLL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553926 | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-96-0 | |
| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


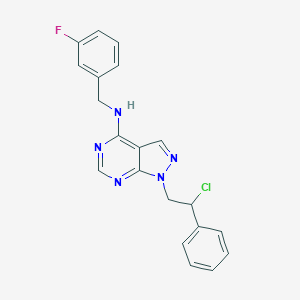

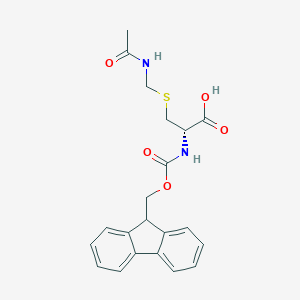
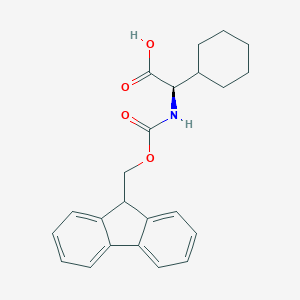
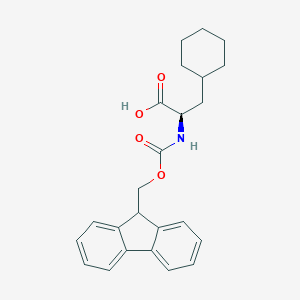
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)
